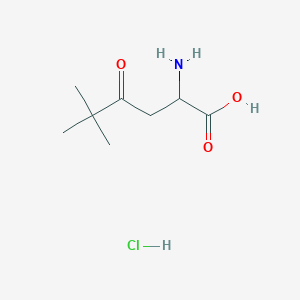

2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride is a chemical compound with the molecular weight of 209.67 . It is also known by its IUPAC name, 5,5-dimethyl-4-oxonorleucine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H15NO3.ClH/c1-8(2,3)6(10)4-5(9)7(11)12;/h5H,4,9H2,1-3H3,(H,11,12);1H . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Organic Synthesis Applications

Research has demonstrated the utility of 2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride in the synthesis of complex organic compounds. For instance, it serves as a precursor in the synthesis of γ-keto esters, which are pivotal in various synthetic routes. The transformation of β-keto esters to γ-keto esters exemplifies its role in extending carbon chains in organic synthesis, facilitating the creation of compounds with specific functional groups essential for further chemical transformations (Ronsheim, Hilgenkamp, & Zercher, 2003).

Material Science and Catalysis

In material science, this compound has been utilized in the modification of polymeric materials to enhance their properties. A study highlighted its application in modifying polyvinyl alcohol/acrylic acid hydrogels through radiation-induced synthesis, demonstrating improved thermal stability and potential for medical applications due to its biocompatibility and enhanced physical properties (Aly & El-Mohdy, 2015).

Chemical Catalysis

Furthermore, it has been involved in catalysis, where it contributes to the development of novel catalysts for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, showcasing its versatility in facilitating diverse chemical reactions (Maleki & Ashrafi, 2014). This highlights its potential in advancing catalytic processes, which are crucial for the efficient and sustainable production of chemicals.

Corrosion Inhibition

Additionally, derivatives of this compound have shown effectiveness as corrosion inhibitors for mild steel in acidic environments, suggesting its potential in industrial applications for protecting metals against corrosion (Al-amiery, Shaker, Kadhum, & Takriff, 2020). This application is critical for extending the lifespan of metal structures and components, reducing maintenance costs and environmental impact.

properties

IUPAC Name |

2-amino-5,5-dimethyl-4-oxohexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-8(2,3)6(10)4-5(9)7(11)12;/h5H,4,9H2,1-3H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZUFWWECUCQHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B1378787.png)

![Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B1378788.png)

![2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride](/img/structure/B1378791.png)

![6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile](/img/structure/B1378797.png)

![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine](/img/structure/B1378798.png)

![4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene](/img/structure/B1378800.png)

![4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1378806.png)